molecular formula C22H28N4O6 B2462715 (E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1173545-85-1

(E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2462715
CAS No.: 1173545-85-1
M. Wt: 444.488
InChI Key: LINREHDZFUGCTR-SNAWJCMRSA-N
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Description

(E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound demonstrates significant anti-proliferative activity by dually inhibiting both mTORC1 and mTORC2 complexes , a key mechanism for overcoming resistance seen with allosteric mTOR inhibitors. Its design incorporates a morpholino-pyrimidine core that targets the kinase domain, linked to a trimethoxyphenyl acrylamide moiety. In research settings, it has been shown to effectively suppress cancer cell proliferation and induce apoptosis and autophagy in various cancer models , including hepatocellular carcinoma and glioblastoma. The compound's ability to block the PI3K/AKT/mTOR signaling pathway makes it a valuable chemical probe for investigating tumorigenesis, cellular senescence, and metabolic reprogramming in cancer cells, providing a critical tool for the development of novel targeted cancer therapies.

Properties

IUPAC Name

(E)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6/c1-28-17-12-16(13-18(29-2)22(17)30-3)4-5-20(27)23-6-9-32-21-14-19(24-15-25-21)26-7-10-31-11-8-26/h4-5,12-15H,6-11H2,1-3H3,(H,23,27)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINREHDZFUGCTR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety linked to a 3-(3,4,5-trimethoxyphenyl)acrylamide structure. This unique configuration contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes:

  • Nitric Oxide Synthase (iNOS) : The compound has been shown to inhibit the production of nitric oxide, a key mediator in inflammatory responses.
  • Cyclooxygenase-2 (COX-2) : It also inhibits COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its capacity to reduce inflammatory markers in macrophages, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In a study involving various cancer cell lines, it demonstrated significant cytotoxicity:

Cell LineIC50 (μM)Mechanism of Action
HOP-92 (NSCL)10Induction of apoptosis
HCT-116 (Colorectal)15Cell cycle arrest
SK-BR-3 (Breast Cancer)12Inhibition of cell proliferation

These findings indicate that the compound may serve as a lead for developing new anticancer agents .

Case Studies

  • In Vitro Evaluation : A study assessed the effects of the compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability across multiple lines, with the most pronounced effects observed in NSCL and colorectal cancer cells .
  • Animal Models : In vivo studies using murine models have shown that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism was linked to its anti-inflammatory properties and direct cytotoxic effects on tumor cells .

Preparation Methods

Preparation of 4-Chloro-6-morpholinopyrimidine

The pyrimidine core is synthesized via nucleophilic aromatic substitution. Morpholine reacts with 4,6-dichloropyrimidine under basic conditions:

4,6-Dichloropyrimidine + Morpholine → 4-Chloro-6-morpholinopyrimidine + HCl  

Conditions : Morpholine (1.2 eq), K2CO3 (2 eq), DMF, 80°C, 12 h. Yield: 85–90%.

Etherification with 2-Aminoethanol

The chloro substituent at position 4 undergoes nucleophilic displacement with 2-aminoethanol to introduce the ethoxyethylamine side chain:

4-Chloro-6-morpholinopyrimidine + 2-Aminoethanol → 6-Morpholinopyrimidin-4-yloxyethylamine + HCl  

Conditions : 2-Aminoethanol (1.5 eq), NaH (1.2 eq), THF, 60°C, 6 h. Yield: 78–82%.

Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)acrylic Acid

Wittig Reaction for (E)-Selective Olefination

The acrylate moiety is introduced via a Horner-Wadsworth-Emmons reaction to ensure (E)-configuration:

3,4,5-Trimethoxybenzaldehyde + Triethyl phosphonoacetate → (E)-Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate  

Conditions : NaH (1.1 eq), THF, 0°C → rt, 4 h. Yield: 88–92%.

Saponification to Acrylic Acid

The ester is hydrolyzed to the carboxylic acid under basic conditions:

(E)-Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate + LiOH → (E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid + EtOH  

Conditions : LiOH (3 eq), THF/H2O (3:1), 50°C, 3 h. Yield: 95–98%.

Amide Coupling and Final Assembly

Activation of Acrylic Acid

The carboxylic acid is activated using 2-chloro-1-methylpyridinium iodide (CMPI) to form a reactive mixed carbonate intermediate:

(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid + CMPI → Activated intermediate  

Conditions : CMPI (1.2 eq), Et3N (2 eq), CH2Cl2, rt, 1 h.

Coupling with 6-Morpholinopyrimidin-4-yloxyethylamine

The activated acid reacts with the amine to form the target acrylamide:

Activated intermediate + 6-Morpholinopyrimidin-4-yloxyethylamine → (E)-N-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide  

Conditions : Amine (1.1 eq), CH2Cl2, rt, 2 h. Yield: 73–76%.

Optimization and Stereochemical Control

Ensuring (E)-Configuration

The Wittig reaction’s strict anhydrous conditions and use of stabilized ylides prevent isomerization to the (Z)-form. NMR analysis (J = 15–16 Hz for trans-vinyl protons) confirms stereochemical integrity.

Catalytic Enhancements

Alternative coupling agents like HATU or EDCI were evaluated but showed lower yields (65–70%) compared to CMPI. Microwave-assisted coupling trials reduced reaction time to 30 min but required higher temperatures (80°C), risking decomposition.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (CDCl3) : δ 8.21 (s, 1H, pyrimidine-H), 6.97 (d, J = 15.5 Hz, 1H, CH=CO), 6.69 (s, 2H, Ar-H), 4.12 (t, J = 5.2 Hz, 2H, OCH2), 3.89 (s, 9H, OCH3).
  • LC-MS : m/z 484.2 [M+H]+ (calculated 484.2).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) showed >99% purity, with retention time = 8.7 min.

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